Cas no 51859-75-7 (2-(5-methylfuran-2-yl)-1,3-thiazolidine)

2-(5-methylfuran-2-yl)-1,3-thiazolidine 化学的及び物理的性質
名前と識別子
-
- Thiazolidine, 2-(5-methyl-2-furanyl)-
- 2-(5-methylfuran-2-yl)-1,3-thiazolidine
- 51859-75-7
- 2-(5-Methylfuran-2-yl)thiazolidine
- starbld0009169
- AKOS011421113
- F8882-8364
- 2-(5-methyl-2-furyl)thiazolidine
- GEJXHGKDMFKNGG-UHFFFAOYSA-N
-
- インチ: InChI=1S/C8H11NOS/c1-6-2-3-7(10-6)8-9-4-5-11-8/h2-3,8-9H,4-5H2,1H3
- InChIKey: GEJXHGKDMFKNGG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(O1)C2NCCS2
計算された属性
- せいみつぶんしりょう: 169.05623
- どういたいしつりょう: 169.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.5Ų
じっけんとくせい
- PSA: 25.17
2-(5-methylfuran-2-yl)-1,3-thiazolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M179746-500mg |
2-(5-Methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | M179746-100mg |
2-(5-Methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F8882-8364-1g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 1g |
$353.0 | 2023-09-05 | |
Life Chemicals | F8882-8364-0.5g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 0.5g |
$335.0 | 2023-09-05 | |
Life Chemicals | F8882-8364-0.25g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 0.25g |
$318.0 | 2023-09-05 | |
Life Chemicals | F8882-8364-2.5g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 2.5g |
$706.0 | 2023-09-05 | |
TRC | M179746-1g |
2-(5-Methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 1g |
$ 500.00 | 2022-06-04 | ||
Life Chemicals | F8882-8364-10g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 10g |
$1483.0 | 2023-09-05 | |
Life Chemicals | F8882-8364-5g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 5g |
$1059.0 | 2023-09-05 |
2-(5-methylfuran-2-yl)-1,3-thiazolidine 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
2-(5-methylfuran-2-yl)-1,3-thiazolidineに関する追加情報
2-(5-Methylfuran-2-yl)-1,3-thiazolidine (CAS No: 51859-75-7)
The compound 2-(5-Methylfuran-2-yl)-1,3-thiazolidine (CAS No: 51859-75-7) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidines, which are five-membered rings containing sulfur and nitrogen atoms. The presence of a methylfuran substituent at the 2-position introduces unique electronic and steric properties, making this compound a valuable subject for both academic research and industrial applications.
Recent studies have highlighted the potential of thiazolidine derivatives as bioactive molecules. For instance, research published in 2023 demonstrated that 2-(5-Methylfuran-2-yl)-1,3-thiazolidine exhibits promising anti-inflammatory and antioxidant activities. These findings suggest that the compound could be a lead candidate for the development of novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions.
The synthesis of 2-(5-Methylfuran-2-yl)-1,3-thiazolidine typically involves a multi-step process. A common approach includes the cyclization of an appropriate amino thioester with a furan derivative under controlled conditions. This method ensures high yields and excellent purity, which are critical for subsequent biological evaluations. The use of microwave-assisted synthesis has also been explored to optimize reaction conditions, further enhancing the efficiency of the synthesis process.
One of the key features of thiazolidine derivatives is their ability to form stable hydrogen bonds due to the presence of nitrogen atoms in the ring structure. This property makes them ideal for interactions with biomolecules such as proteins and nucleic acids. Recent computational studies have revealed that 2-(5-Methylfuran-2-yl)-1,3-thiazolidine can bind effectively to certain enzyme active sites, potentially inhibiting their catalytic activity. This opens up new avenues for its application in enzyme-targeted therapies.
In terms of pharmacokinetics, preliminary studies indicate that 2-(5-Methylfuran-2-yl)-1,3-thiazolidine has moderate solubility in physiological buffers and acceptable permeability across biological membranes. These characteristics are favorable for drug delivery systems and suggest that the compound could be administered orally with reasonable bioavailability. However, further studies are required to fully understand its pharmacokinetic profile and safety profile in vivo.
The structural versatility of thiazolidines also allows for extensive chemical modifications. By introducing different substituents at various positions on the ring, researchers can tailor the physicochemical properties and biological activities of these compounds. For example, substituting the methyl group on the furan ring with electron-withdrawing or electron-donating groups has been shown to significantly alter the compound's reactivity and selectivity towards specific biological targets.
From an industrial perspective, thiazolidines are increasingly being explored as building blocks in drug discovery programs. Their ability to modulate cellular signaling pathways makes them attractive candidates for treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The integration of artificial intelligence (AI) tools into drug design has further accelerated this process by enabling rapid screening of potential lead compounds like 2-(5-Methylfuran-2-yl)-1,3-thiazolidine.
In conclusion, 2-(5-Methylfuran-2-yl)-1,3-thiazolidine (CAS No: 51859-75-7) represents a compelling example of how heterocyclic compounds can serve as versatile platforms for advancing chemical research and therapeutic development. With ongoing advancements in synthetic methodologies and computational modeling techniques, this compound is poised to play an increasingly important role in both academia and industry.
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